molecular formula C21H21FN2O3 B2782984 (2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one CAS No. 869078-29-5

(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2782984
CAS No.: 869078-29-5
M. Wt: 368.408
InChI Key: UOBKEDSHMABDDT-UNOMPAQXSA-N
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Description

The compound (2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one (hereafter Compound A) is a benzofuranone derivative featuring a 2-fluorobenzylidene group, a 6-hydroxy substituent, and a 4-methylpiperazinylmethyl moiety at position 5. Its Z-configuration ensures stereochemical specificity, which is critical for interactions with biological targets . The 2-fluorophenyl group enhances electronic effects and binding affinity, while the 4-methylpiperazine improves solubility and pharmacokinetic properties compared to simpler amines.

Properties

IUPAC Name

(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c1-23-8-10-24(11-9-23)13-16-18(25)7-6-15-20(26)19(27-21(15)16)12-14-4-2-3-5-17(14)22/h2-7,12,25H,8-11,13H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBKEDSHMABDDT-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4F)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4F)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Piperazine Moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency and implementing purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: The fluorophenyl and piperazine groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the specific substitution but often involve halogenating agents and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to (2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one exhibit promising anticancer properties. The benzofuran scaffold has been linked to the inhibition of various cancer cell lines, including breast and colon cancer. Studies suggest that the introduction of fluorine atoms can enhance the compound's lipophilicity and biological activity, making it a candidate for further investigation in cancer therapy .

Neuropharmacological Effects

The presence of the piperazine moiety in this compound suggests potential neuropharmacological applications. Piperazine derivatives are known for their activity as anxiolytics and antidepressants. Preliminary studies have shown that similar compounds can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation . This positions this compound as a candidate for further research in treating anxiety and depression.

Antimicrobial Properties

The compound's structural features may also confer antimicrobial properties. Compounds containing benzofuran rings have demonstrated activity against various bacterial strains. The specific interactions between the compound and microbial targets need to be elucidated through further pharmacological studies .

Case Studies

Several studies have explored the effects of structurally related compounds:

  • Study on Anticancer Activity : A study reported that a compound with a similar benzofuran structure inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Neuropharmacological Assessment : Research on piperazine derivatives indicated significant anxiolytic effects in animal models, suggesting that modifications to the piperazine structure could enhance these effects .
  • Antimicrobial Testing : A comparative study found that benzofuran derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes Compound A and four structurally related benzofuranone derivatives (Compounds B–E), highlighting substituent variations and their implications:

Compound Substituents Key Features Biological Implications Source
A 2-fluorophenyl, 6-hydroxy, 7-(4-methylpiperazinylmethyl) Z-configuration; balanced lipophilicity/solubility Enhanced receptor selectivity due to 4-methylpiperazine; potential CNS activity
B 2-fluorophenyl, 6-hydroxy, 7-(dimethylaminomethyl), 4-methyl Dimethylamine instead of piperazine; additional methyl at position 4 Reduced solubility; possible metabolic instability
C 2,3,4-trimethoxyphenyl, 6-hydroxy, 7-[4-(2-hydroxyethyl)piperazinylmethyl] Trimethoxybenzylidene; hydroxyethyl-piperazine Increased lipophilicity (trimethoxy); hydroxyethyl may improve solubility
D 2-methylphenyl, 6-hydroxy, 7-[4-(2-hydroxyethyl)piperazinylmethyl] 2-methylbenzylidene; hydroxyethyl-piperazine Moderate solubility; steric hindrance from methyl may reduce binding
E 3-fluorophenyl, 6-(2-methylpropenoxy) 3-fluorophenyl; propenoxy substituent at position 6 Altered electronic effects (3-F vs. 2-F); propenoxy may enhance membrane permeability

Analysis of Substituent Effects

Fluorophenyl Position (2- vs. 3-)
  • Compound A (2-fluorophenyl) vs. Compound E (3-fluorophenyl):
    • The 2-fluorophenyl group in A provides stronger electron-withdrawing effects and better steric alignment for target binding compared to the 3-fluoro isomer in E , which may disrupt planar interactions .
Piperazine vs. Dimethylamine at Position 7
  • Compound A (4-methylpiperazine) vs.
Hydroxyethyl-Piperazine (Compound C vs. D)
  • Compound C (trimethoxyphenyl) vs. D (2-methylphenyl): The trimethoxy group in C increases lipophilicity, which may enhance membrane penetration but reduce aqueous solubility.
6-Hydroxy vs. 6-Propenoxy (Compound A vs. E)
  • The 6-hydroxy group in A may act as a hydrogen-bond donor, enhancing antioxidant or enzyme-inhibitory activity. E’s propenoxy substituent introduces rigidity and lipophilicity, favoring passive diffusion but limiting polar interactions .

Research Findings and Pharmacological Insights

  • Solubility and Bioavailability :
    • Compound A ’s 4-methylpiperazine moiety confers superior solubility (logP ~2.1) compared to B (logP ~2.8) and C (logP ~3.5) .
  • Receptor Binding :
    • Molecular docking studies suggest that A ’s 2-fluorophenyl group aligns with hydrophobic pockets in kinase targets, whereas C ’s bulkier trimethoxyphenyl may cause clashes .

Biological Activity

The compound (2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one, commonly referred to as a benzofuran derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C22H23FN2O4C_{22}H_{23}FN_2O_4 with a molecular weight of 398.4 g/mol. The structure features a benzofuran core substituted with a fluorophenyl group and a piperazine moiety, which may influence its biological activity.

PropertyValue
Molecular FormulaC22H23FN2O4C_{22}H_{23}FN_2O_4
Molecular Weight398.4 g/mol
IUPAC NameThis compound
PurityTypically ≥ 95%

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives. In vitro assays demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was shown to inhibit the proliferation of MDA-MB-231 breast cancer cells by inducing apoptosis through the activation of caspase pathways .

The proposed mechanism involves the interaction of the compound with specific cellular targets. The presence of the piperazine group is thought to enhance the compound's ability to penetrate cell membranes and interact with intracellular proteins. This interaction can disrupt signaling pathways involved in cell survival and proliferation, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer effects, benzofuran derivatives have been evaluated for antimicrobial properties. Research indicates that compounds with similar structural motifs demonstrate significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .

Study 1: Anticancer Efficacy

A study conducted on synthesized derivatives of benzofuran revealed that modifications at the 6-hydroxy position significantly enhance cytotoxicity against human leukemia cells. The study reported an IC50 value as low as 10 µM for certain derivatives, indicating potent anticancer activity .

Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of several benzofuran derivatives against Staphylococcus aureus and Escherichia coli. Results showed that compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Core benzofuran formation : Condensation of 6-hydroxy-1-benzofuran-3(2H)-one with 2-fluorobenzaldehyde under basic conditions (e.g., NaOH in ethanol) to form the (Z)-configured exocyclic double bond .

Piperazine functionalization : Introduction of the 4-methylpiperazine moiety via nucleophilic substitution or reductive amination, often using DMF or THF as solvents and catalytic bases like K₂CO₃ .

  • Key Considerations : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for aldehyde:benzofuran) are critical for yield optimization.

Q. How is the stereochemical integrity of the (Z)-configured exocyclic double bond confirmed?

  • Methodological Answer :

  • NMR Spectroscopy : Coupling constants (J ≈ 12–14 Hz for trans olefins vs. <10 Hz for cis) and NOE correlations differentiate Z/E isomers .
  • X-ray Crystallography : Definitive confirmation of the (Z)-configuration via crystal structure analysis, as demonstrated in related benzofuran derivatives .

Advanced Research Questions

Q. What strategies optimize reaction yield and purity during the introduction of the 4-methylpiperazine moiety?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen .
  • Catalysis : Use of KI or tetrabutylammonium bromide (TBAB) as phase-transfer catalysts improves reaction efficiency .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) isolates the product with >95% purity. Contradictions in yield (60–85% across studies) may arise from residual moisture or competing side reactions .

Q. How do structural modifications at the benzylidene and piperazine positions affect bioactivity?

  • Methodological Answer :

  • Comparative SAR Studies :
Substituent Biological Activity Key Finding
2-FluorophenylAnticancer (IC₅₀ = 2.1 μM)Enhanced cytotoxicity due to electron-withdrawing F
4-MethylpiperazineImproved solubilityHydrochloride salt forms increase bioavailability
  • Mechanistic Insights : Fluorine at the ortho position stabilizes the benzylidene moiety via hydrophobic interactions in enzyme binding pockets, while the piperazine group facilitates hydrogen bonding with biological targets .

Q. What computational methods predict the compound’s interaction with kinase targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., EGFR kinase). Parameters include grid spacing (0.375 Å) and Lamarckian genetic algorithms .
  • MD Simulations : GROMACS or AMBER assess binding stability (50 ns trajectories, RMSD <2 Å for stable complexes). Free energy calculations (MM-PBSA) quantify affinity differences between Z/E isomers .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous media?

  • Methodological Answer : Discrepancies arise from:

  • Salt Form : Hydrochloride salts (used in pharmacological studies) exhibit higher solubility than free bases .
  • Crystallinity : Amorphous forms (prepared via rapid precipitation) show 3–5× higher solubility vs. crystalline forms .

Experimental Design Considerations

Q. How to design assays for evaluating the compound’s anti-inflammatory activity?

  • Methodological Answer :

  • In Vitro : LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC₅₀ determination via ELISA) .
  • In Vivo : Carrageenan-induced paw edema model in rats (dose range: 10–50 mg/kg, compared to indomethacin). Ensure pharmacokinetic profiling (t½, Cmax) to correlate efficacy with exposure .

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